N-[4-(2-chloroacetamido)-2,5-diethoxyphenyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-[4-(2-chloroacetamido)-2,5-diethoxyphenyl]benzamide, commonly known as CAY10571, is a small molecule inhibitor that has been extensively studied for its potential use in various scientific research applications. It belongs to the class of benzamide derivatives and has shown promising results in inhibiting the activity of certain enzymes and receptors in the body.
Scientific Research Applications
Pharmacological Development and Anticonvulsant Activity
Benzamide derivatives have been synthesized and evaluated for their pharmacological activities, including acting as selective inhibitors for certain enzymes or receptor types. For instance, selective type IV phosphodiesterase inhibitors have been developed from benzamide derivatives for potential antiasthmatic agents. These compounds were evaluated for their inhibitory potencies and therapeutic potential in the treatment of asthma, showcasing the role of benzamide derivatives in developing respiratory therapies (Ashton et al., 1994).
Antimicrobial Agents
Research on N-(2-hydroxy-4(or 5)-nitro/aminophenyl)benzamides and phenylacetamides has demonstrated a broad spectrum of activity against various microorganisms, indicating the potential of benzamide derivatives as antimicrobial agents. These compounds were synthesized, evaluated for their antibacterial and antifungal activities, and found to possess significant activity against multiple microorganisms, highlighting their potential in addressing antibiotic resistance and developing new antimicrobial therapies (Ertan et al., 2007).
Cancer Research
Benzamide derivatives have also been explored for their anticancer properties. The synthesis and biological evaluation of new compounds have led to the discovery of molecules with high melanoma uptake, indicating the potential of benzamide derivatives in cancer imaging and possibly therapy. Such studies provide a foundation for developing targeted cancer therapies, emphasizing the role of chemical modifications in enhancing tissue selectivity and therapeutic potential (Eisenhut et al., 2000).
Neurological Applications
The development of benzamide derivatives with neuroleptic activity showcases their potential in treating psychosis and related conditions. Through the synthesis of compounds with specific structural modifications, researchers have identified molecules with potent activity against certain neurological disorders, suggesting the application of benzamide derivatives in neuropsychiatric research and therapy (Iwanami et al., 1981).
properties
IUPAC Name |
N-[4-[(2-chloroacetyl)amino]-2,5-diethoxyphenyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN2O4/c1-3-25-16-11-15(22-19(24)13-8-6-5-7-9-13)17(26-4-2)10-14(16)21-18(23)12-20/h5-11H,3-4,12H2,1-2H3,(H,21,23)(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJWNMUZWBARGKZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1NC(=O)CCl)OCC)NC(=O)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(2-chloroacetamido)-2,5-diethoxyphenyl]benzamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.